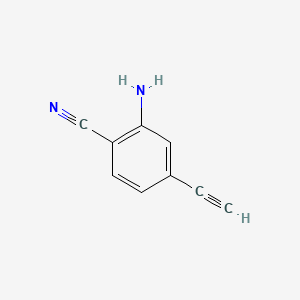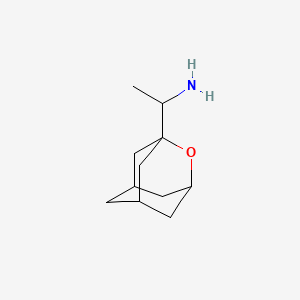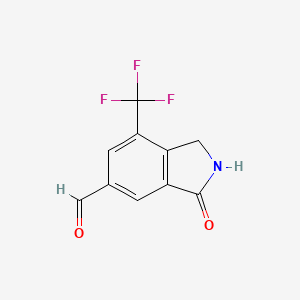
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a trifluoromethyl group and an aldehyde group in this compound makes it particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Oxidation and Aldehyde Formation: The final step involves the oxidation of the isoindoline core to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-7-(trifluoromethyl)isoindoline-5-carboxylic acid.
Reduction: 3-Oxo-7-(trifluoromethyl)isoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-Oxo-isoindoline-5-carbaldehyde: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.
7-(Trifluoromethyl)isoindoline-5-carbaldehyde: Lacks the oxo group, which may affect its reactivity and biological activity.
Uniqueness
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and oxo groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxo group provides additional reactivity for chemical modifications .
特性
分子式 |
C10H6F3NO2 |
|---|---|
分子量 |
229.15 g/mol |
IUPAC名 |
3-oxo-7-(trifluoromethyl)-1,2-dihydroisoindole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-2-5(4-15)1-6-7(8)3-14-9(6)16/h1-2,4H,3H2,(H,14,16) |
InChIキー |
QJCPALJCPYGOPC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2C(F)(F)F)C=O)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


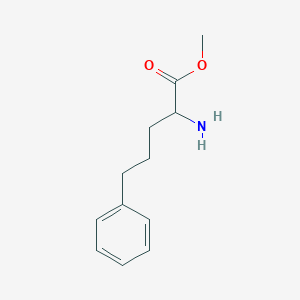

![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
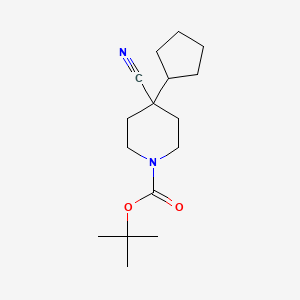
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
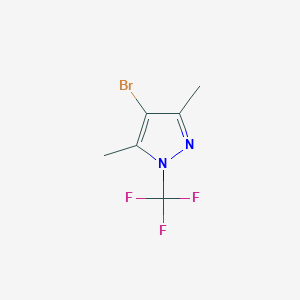
![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
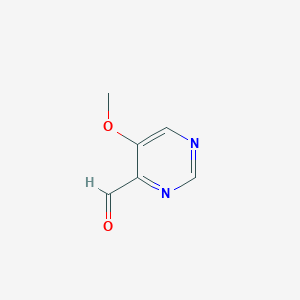
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)
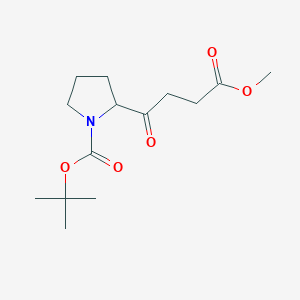
![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
